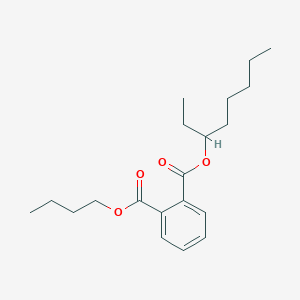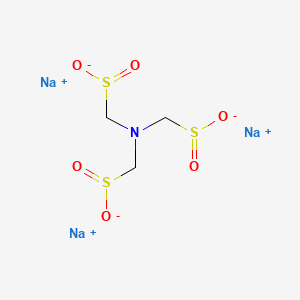
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethoxy group and a methyl group, along with a hydroxyl group attached to a propan-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Substitution Reactions: The ethoxy and methyl groups are introduced via substitution reactions. For instance, ethylation can be achieved using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. Catalysts such as palladium or platinum on carbon are often used to facilitate hydrogenation and substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms. Hydrogen gas in the presence of a metal catalyst is commonly used.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclohexane derivatives
科学研究应用
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances, flavors, and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Methylcyclohexyl)propan-2-ol
- 2-(2-Hydroxy-1-methyl-ethoxy)propan-1-ol
- 2-(4-Methoxyphenyl)propan-2-ol
Uniqueness
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol is unique due to the presence of both ethoxy and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness can lead to different reactivity and interactions compared to similar compounds.
属性
分子式 |
C12H24O2 |
|---|---|
分子量 |
200.32 g/mol |
IUPAC 名称 |
2-(2-ethoxy-4-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C12H24O2/c1-5-14-11-8-9(2)6-7-10(11)12(3,4)13/h9-11,13H,5-8H2,1-4H3 |
InChI 键 |
IDCOVZKKMBLRER-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CC(CCC1C(C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




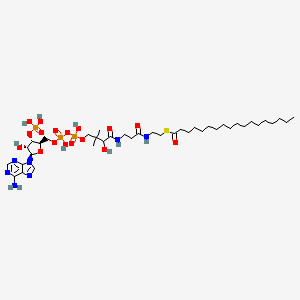
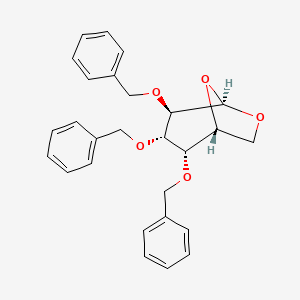
![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
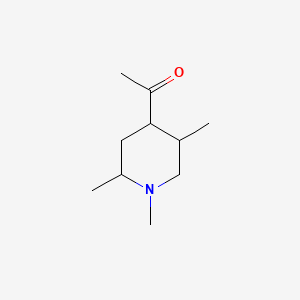
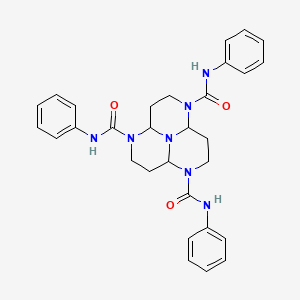
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
